Cas no 2229367-06-8 (3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid)
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid
- 2229367-06-8
- EN300-1766895
-
- Inchi: 1S/C9H9NO6/c11-7-2-1-5(3-6(7)10(15)16)8(12)4-9(13)14/h1-3,8,11-12H,4H2,(H,13,14)
- InChI Key: LOQSIESLXDDLJD-UHFFFAOYSA-N
- SMILES: OC(CC(=O)O)C1C=CC(=C(C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 227.04298701g/mol
- Monoisotopic Mass: 227.04298701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 124Ų
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766895-0.05g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 0.05g |
$888.0 | 2023-09-20 | ||
| Enamine | EN300-1766895-0.1g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 0.1g |
$930.0 | 2023-09-20 | ||
| Enamine | EN300-1766895-0.25g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 0.25g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-1766895-0.5g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 0.5g |
$1014.0 | 2023-09-20 | ||
| Enamine | EN300-1766895-1.0g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1766895-2.5g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 2.5g |
$2071.0 | 2023-09-20 | ||
| Enamine | EN300-1766895-5.0g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 5g |
$3065.0 | 2023-06-03 | ||
| Enamine | EN300-1766895-10.0g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 10g |
$4545.0 | 2023-06-03 | ||
| Enamine | EN300-1766895-1g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 1g |
$1057.0 | 2023-09-20 | ||
| Enamine | EN300-1766895-5g |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
2229367-06-8 | 5g |
$3065.0 | 2023-09-20 |
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Recent Advances in the Study of 3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid (CAS: 2229367-06-8)
3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid (CAS: 2229367-06-8) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in various biochemical pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound has been identified as a critical intermediate in the synthesis of nitroaromatic derivatives, which are known for their diverse pharmacological properties. Recent work by Zhang et al. (2023) demonstrated an efficient synthetic route for 3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid, achieving a high yield of 85% under optimized conditions. The study also explored the compound's stability under various pH conditions, providing valuable insights for its handling and storage in laboratory settings.
In terms of biological activity, preliminary screening studies have revealed interesting anti-inflammatory properties of 3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid. A 2024 study published in the Journal of Medicinal Chemistry reported that the compound showed significant inhibition of NF-κB activation in macrophage cells, suggesting potential applications in the treatment of inflammatory diseases. The researchers noted that the nitro and hydroxyl functional groups play crucial roles in this activity, opening avenues for further structural optimization.
From a mechanistic perspective, computational modeling studies have provided new insights into the molecular interactions of 3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid with biological targets. Molecular docking simulations performed by Lee and colleagues (2024) indicated strong binding affinity with several protein kinases involved in cell signaling pathways. These findings support the compound's potential as a scaffold for developing novel kinase inhibitors.
The pharmaceutical industry has shown increasing interest in this compound, with several patent applications filed in recent years covering its derivatives and formulations. Notably, a 2023 patent by PharmaTech Inc. describes novel prodrug forms of 3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid designed to improve oral bioavailability. This development highlights the compound's transition from a research chemical to a potential drug candidate.
Despite these promising developments, challenges remain in fully characterizing the safety profile and pharmacokinetic properties of 3-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid. Current research efforts are focused on addressing these gaps through comprehensive toxicological studies and formulation optimization. The coming years are likely to see significant progress in understanding the full therapeutic potential of this interesting molecule.
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